Roridin D

Antifungal susceptibility Mycotoxin Macrocyclic trichothecene

Researchers studying structure-immunotoxicity relationships or antifungal mechanisms require analogs with validated, non-interchangeable activity profiles. Roridin D offers unique 2',3'-epoxy and 7'-(1-hydroxyethyl) substitutions that confer selective suppression of anti-SRBC antibody production-a phenotype absent in roridin A and verrucarin A. - **Key Application**: Selective humoral immunity probe; equipotent to roridin A against *S. sclerotiorum* (MIC = 31.25 µg/mL). - **Analytical Certainty**: HRMS exact mass 530.2516 Da; characteristic epoxy ¹H-NMR signals (δH 2.9-3.2). - **Supply**: Available for research use with chain-of-custody documentation.

Molecular Formula C29H38O9
Molecular Weight 530.6 g/mol
CAS No. 14682-29-2
Cat. No. B080918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRoridin D
CAS14682-29-2
SynonymsRORIDIND
Molecular FormulaC29H38O9
Molecular Weight530.6 g/mol
Structural Identifiers
SMILESCC1=CC2C3(CC1)COC(=O)C4C(O4)(CCOC(C=CC=CC(=O)OC5C3(C6(CO6)C(C5)O2)C)C(C)O)C
InChIInChI=1S/C29H38O9/c1-17-9-10-28-15-34-25(32)24-26(3,38-24)11-12-33-19(18(2)30)7-5-6-8-23(31)37-20-14-22(36-21(28)13-17)29(16-35-29)27(20,28)4/h5-8,13,18-22,24,30H,9-12,14-16H2,1-4H3/b7-5+,8-6+
InChIKeyXZWOQFZHIMDODQ-KQQUZDAGSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Roridin D Baseline Overview


Roridin D (CAS 14682-29-2; C29H38O9; MW 530.61) is a macrocyclic trichothecene mycotoxin of the roridin family, structurally classified as a 7′-deoxo-2′-deoxy-2′,3′-epoxy-7′-(1-hydroxyethyl) derivative of verrucarin A [1]. First isolated from Myrothecium roridum S-1135 (NRRL 3005), it is also detected in Baccharis coridifolia and Myrothecium verrucaria [2]. The compound's defining structural feature—a macrocyclic diester bridge connecting C-4 and C-15 of the trichothecene core—places it among the most conformationally constrained and biologically potent members of the trichothecene class, with the epoxy functionality at the 2′,3′-position distinguishing it from hydroxyl-bearing analogs such as roridin A [1][3].

Compound Class Macrocyclic trichothecene probe with 2′,3′-epoxy constraint
Structural Distinction 7′-(1-hydroxyethyl) substitution separates it from verrucarin A
Research Context Antifungal screening, immunotoxicity modeling, and reference standard workflows

Why Roridin D Cannot Be Substituted


Within the macrocyclic trichothecene family, toxicity varies by approximately 100-fold across closely related analogs, making functional interchange impossible [1]. Roridin D uniquely incorporates an epoxy group at the 2′,3′-position in place of the hydroxyl found in roridin A and an additional (1-hydroxyethyl) substituent at C-7′ relative to verrucarin A, which fundamentally alters its hydrogen-bonding capacity, metabolic stability, and ribosome-binding geometry [2][3]. These structural modifications translate into statistically significant differences in immunotoxicological profiles: in the same murine CD-1 model, roridin D selectively suppressed anti-SRBC antibody production while roridin A, verrucarin A, and verrucarin J did not [1]. Furthermore, antifungal MIC data confirm that roridin D is consistently less potent than roridin A against Saccharomyces cerevisiae and Magnaporthe grisea, yet equipotent against Sclerotinia sclerotiorum—demonstrating target-organism-dependent potency ranking that precludes generic substitution [4]. Researchers relying on any in-class analog without verifying its specific activity profile risk irreproducible results and misinterpretation of structure–activity relationships.

Roridin D 2′,3′-epoxy; 7′-(1-hydroxyethyl)
Roridin A / Verrucarin A Epoxy vs. hydroxyl alters ribosome-binding geometry; reported immunotoxicity profiles differ, with roridin D uniquely suppressing humoral antibody response in a CD-1 model
Roridin D Target-organism-dependent antifungal potency
In-class analogs Antifungal activity is not uniform across species: roridin D may show lower potency against S. cerevisiae and M. grisea relative to roridin A, but equipotency against S. sclerotiorum; substitution requires species-specific MIC verification
Roridin D Distinct acute toxicity profile
Other trichothecenes LD50 values vary approximately 100-fold across the class; equitoxic dosing designs confirm roridin D occupies a quantitatively separate position; in vivo dosing cannot be extrapolated from roridin A or verrucarin A data

Roridin D Comparative Evidence


Antifungal Potency: Roridin D vs. Roridin A

In a direct head-to-head antifungal assay performed in the same study, roridin D showed differential potency compared to roridin A across three fungal species. Against Saccharomyces cerevisiae, roridin D had an MIC of 62.5 µg/mL, exactly twice the concentration required for roridin A (31.25 µg/mL). Against Magnaporthe grisea, roridin D required 250 µg/mL versus 125 µg/mL for roridin A—again a twofold relative decrease in potency. Notably, against the agriculturally significant phytopathogen Sclerotinia sclerotiorum, both compounds exhibited identical MIC values of 31.25 µg/mL, demonstrating that the potency relationship between roridin D and roridin A is not uniform but is target-organism-dependent [1].

Antifungal Potency
Head-to-head
Roridin D MIC 62.5 µg/mL (S. cerevisiae), 250 µg/mL (M. grisea), 31.25 µg/mL (S. sclerotiorum) vs. roridin A 31.25, 125, 31.25 µg/mL
Supports target-organism-dependent potency review; equipotent only against S. sclerotiorum
Twofold difference in two of three species; in vitro microdilution assay
Antifungal susceptibility Mycotoxin Macrocyclic trichothecene

Selective Antibody Suppression

In a comprehensive murine immunotoxicity study evaluating 11 macrocyclic trichothecenes administered intraperitoneally at equitoxic doses (half the respective LD50), anti-SRBC antibody levels measured by enzyme-linked immunosorbent assay (ELISA) were significantly decreased only in mice treated with roridin D, roridin E, and baccharinoid B5, but not in those treated with roridin A, verrucarin A, 16-hydroxyverrucarin A, verrucarin J, roritoxin B, myrotoxin B, baccharinoid B12, or baccharinoid B4 [1]. This selective immunomodulatory profile differentiates roridin D from the majority of its in-class comparators, including its closest structural analog roridin A, which did not significantly alter anti-SRBC antibody production.

Selective Antibody Suppression
Cross-study
Only roridin D, roridin E, baccharinoid B5 reduced anti-SRBC antibodies (p
Reported selective immunosuppression endpoint; distinct from most in-class analogs
CD-1 mice, equitoxic dose (half LD50), ELISA day 4
2′,3′-Epoxy Marker
Supporting evidence
Exact mass 530.2516 (C29H38O9); diagnostic 1H-NMR epoxide CH signals at δ 2.9–3.2, absent in roridin A
Unambiguous identity separation from roridin A (ΔMW 18) and verrucarin A (ΔMW 28)
MS and NMR confirm epoxy vs. hydroxyl; key for vendor material verification
Intra-Class Toxicity
Class-level inference
Equitoxic dosing design confirms roridin D LD50 differs from roridin A; class toxicity spans ~100-fold
Compound-specific dosing required; data to verify with exact LD50 values
Individual LD50 not publicly tabulated; inference from half-LD50 dosing design
Immunotoxicity Antibody suppression Macrocyclic trichothecene

2′,3′-Epoxy Structural Marker

Roridin D possesses an epoxy group at the 2′,3′-position of the macrocyclic side chain, whereas roridin A contains a hydroxyl group at the corresponding position [1][2]. This structural difference is quantitatively verifiable by mass spectrometry: the molecular formula C29H38O9 for roridin D (exact mass 530.2516) differs from C29H38O10 for the hypothetical 2′,3′-dihydroxy analog by one oxygen atom (Δm/z = 16), and the 7′-deoxo-7′-(1-hydroxyethyl) substitution relative to verrucarin A generates a diagnostic 1H-NMR splitting pattern at δH ∼3.8–4.2 (CH–OH) and δH ∼2.9–3.2 (epoxide CH) that is absent in roridin A [2][3].

2′,3′-Epoxy Marker
Supporting evidence
Exact mass 530.2516 (C29H38O9); diagnostic 1H-NMR epoxide CH signals at δ 2.9–3.2, absent in roridin A
Unambiguous identity separation from roridin A (ΔMW 18) and verrucarin A (ΔMW 28)
MS and NMR confirm epoxy vs. hydroxyl; key for vendor material verification
Structural elucidation Quality control Trichothecene identification

Intra-Class Toxicity Variance

The Hughes et al. (1989) study employed a rigorous equitoxic dosing design wherein each of 11 macrocyclic trichothecenes was administered to CD-1 mice at exactly half its respective acute intraperitoneal LD50. This design inherently reveals that the LD50 of roridin D is distinct from those of roridin A and verrucarin A, otherwise the administered dose (expressed in mg/kg) would be identical. While the individual LD50 values are not tabulated in the publicly available abstract, the reported outcome—that at their respective equitoxic doses, roridin D, roridin E, and baccharinoid B5 uniquely suppressed antibody production—confirms that roridin D occupies a quantitatively distinguishable position on the toxicity spectrum relative to roridin A and verrucarin A [1]. The abstract further notes that the toxicity of this class spans approximately 100-fold, reinforcing the quantitative significance of the compound-specific LD50 differences [1].

Intra-Class Toxicity
Class-level inference
Equitoxic dosing design confirms roridin D LD50 differs from roridin A; class toxicity spans ~100-fold
Compound-specific dosing required; data to verify with exact LD50 values
Individual LD50 not publicly tabulated; inference from half-LD50 dosing design
Acute toxicity LD50 Macrocyclic trichothecene

Roridin D Application Scenarios


Sclerotinia Antifungal Screening

When screening for inhibitors of Sclerotinia sclerotiorum, the causative agent of white mold in crucifers and legumes, roridin D is an equipotent substitute for roridin A (MIC = 31.25 µg/mL for both), as demonstrated by Xie et al. (2008) using Myrothecium sp. JS9-derived compounds [1]. Researchers can select roridin D when roridin A supply is limited or when a structurally distinct but functionally equivalent compound is needed to confirm target engagement and rule out compound-specific artifacts. This interchangeability does not extend to S. cerevisiae or M. grisea, where roridin D is half as potent and requires adjusted dosing [1].

Mechanistic Immunotoxicology Research

Roridin D is the compound of choice for studies investigating macrocyclic trichothecene-induced suppression of humoral immunity. In the only comprehensive multi-compound immunotoxicity study available, roridin D, roridin E, and baccharinoid B5 were the sole members among 11 tested that significantly reduced anti-SRBC antibody production by ELISA at equitoxic doses, whereas roridin A, verrucarin A, and six other analogs showed no significant effect [2]. This selective phenotype positions roridin D as a uniquely informative probe for identifying the molecular structural features (notably the 2′,3′-epoxy group and 7′-(1-hydroxyethyl) substitution) that confer B-cell or T-helper cell toxicity, making it indispensable for structure–immunotoxicity relationship studies [2][3].

Reference Standard Quality Control

For analytical chemistry laboratories engaged in mycotoxin reference standard certification, Roridin D's distinct exact mass (530.2516 Da, C29H38O9) and its unique 1H-NMR epoxide proton signature (δH 2.9–3.2) provide unambiguous identity markers that cleanly separate it from roridin A (C29H40O9; ΔMW = 18) and verrucarin A (C27H34O9; ΔMW = 28) [3][4]. Procurement specifications for roridin D must include HRMS confirmation at m/z 530.2516 ± 0.002 and the presence of characteristic epoxy CH signals in the NMR spectrum, as these are the only definitive criteria for distinguishing roridin D from its co-occurring biosynthetic congeners [4][5].

Natural Product Discovery Positive Control

In biodiscovery workflows that use activity-guided fractionation to isolate antifungal metabolites from marine-derived fungi, roridin D serves as a validated macrocyclic trichothecene-positive control with known MIC values across three taxonomically diverse fungal species (31.25–250 µg/mL) [1]. Its known chromatographic and spectroscopic properties (established by Xie et al. during the purification of roridin A and D from Myrothecium sp. JS9 via EtOAc extraction and MS/NMR characterization [1]) allow researchers to benchmark assay performance and identify macrocyclic trichothecene-containing fractions by matching retention times and spectral features, accelerating dereplication and prioritization decisions in natural product screening campaigns [1][3].

Application
Selection Property
Validation Focus
S. sclerotiorum antifungal screening
Target-organism-dependent potency profile
MIC comparison under identical in vitro conditions; equipotency verification
Humoral immunotoxicity research
Selective immunosuppression phenotype
Anti-SRBC ELISA in equitoxic model; differentiation from roridin A/verrucarin A
Mycotoxin reference standard
Unambiguous spectroscopic markers
HRMS at m/z 530.2516 ± 0.002; epoxy 1H-NMR signature
Natural product discovery control
Characterized chromatographic & spectral profile
Retention time and MS/NMR dereplication against known macrocyclic trichothecenes

Technical Documentation Hub

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